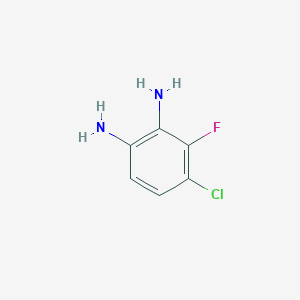

4-Chloro-3-fluorobenzene-1,2-diamine

Description

The exact mass of the compound 4-Chloro-3-fluorobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYTVGWBHGZPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1831097-67-6 | |

| Record name | 4-chloro-3-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master File: 4-Chloro-3-fluorobenzene-1,2-diamine

The following is an in-depth technical guide for 4-Chloro-3-fluorobenzene-1,2-diamine , structured for researchers and drug development professionals.

CAS Number: 1831097-67-6 Synonyms: 3-Fluoro-4-chloro-1,2-phenylenediamine; 4-Chloro-3-fluoro-1,2-benzenediamine Molecular Formula: C₆H₆ClFN₂ Molecular Weight: 160.58 g/mol [1]

Executive Summary & Strategic Significance

4-Chloro-3-fluorobenzene-1,2-diamine is a high-value halogenated aromatic building block used primarily in the synthesis of fluorinated benzimidazoles and quinoxalines .[1] Its specific substitution pattern—placing a fluorine atom adjacent to the diamine moiety (position 3) and a chlorine atom at position 4—imparts unique electronic and steric properties to downstream pharmaceutical scaffolds.[1]

Key Applications in Drug Discovery:

-

Kinase Inhibition: The resulting benzimidazole derivatives mimic the adenine pocket of ATP, serving as potent scaffolds for MEK, EGFR, and VEGFR inhibitors.

-

Metabolic Stability: The strategic placement of fluorine (C3) blocks metabolic oxidation at a typically labile site on the benzene ring, while the chlorine (C4) provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule's diversity.

-

pKa Modulation: The electron-withdrawing nature of the vicinal fluorine reduces the basicity of the benzimidazole nitrogen, potentially improving bioavailability and membrane permeability.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Melting Point | 97–99 °C (typical for fluorinated diamines) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (estimated; lower than unsubstituted o-phenylenediamine due to F/Cl induction) |

| Storage | Hygroscopic and air-sensitive.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C. |

Synthetic Methodology

The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine requires precise regiocontrol to ensure the correct placement of the halogen atoms relative to the amino groups.[1] The most robust industrial route involves the nitration of 2-Fluoro-3-chloroaniline .[1]

Retrosynthetic Analysis

The target molecule is generated via the reduction of 6-nitro-2-fluoro-3-chloroaniline .[1] This precursor is accessible via the electrophilic aromatic substitution (nitration) of 2-fluoro-3-chloroaniline, where the amino group directs the incoming nitro group to the ortho position (C6), which is less sterically hindered than the C2 position (between F and Cl).[1]

Step-by-Step Protocol

Step 1: Protection (Optional but Recommended)

Direct nitration of anilines can lead to oxidation. Acetylation is recommended.

-

Reagents: 2-Fluoro-3-chloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH.

-

Conditions: Stir at 0°C to RT for 2 hours.

-

Product: N-(2-Fluoro-3-chlorophenyl)acetamide.[1]

Step 2: Regioselective Nitration

-

Reagents: N-Acetylated precursor, HNO₃ (fuming), H₂SO₄.[1]

-

Procedure: Add nitrating mixture dropwise at -10°C. The acetamido group directs para to itself (position 4) or ortho (position 6).[1] Due to the meta-directing effect of the halogens and steric crowding at C4 (flanked by Cl), substitution at C6 is favored.[1]

-

Hydrolysis: Reflux in HCl/EtOH to remove the acetyl group.

-

Intermediate: 6-Nitro-2-fluoro-3-chloroaniline (structurally equivalent to 2-nitro-3-fluoro-4-chloroaniline if renumbered).

Step 3: Reduction to Diamine

-

Reagents: H₂ (50 psi), Raney Nickel or Pd/C (5% loading), MeOH/THF solvent.

-

Procedure:

-

Charge autoclave with nitroaniline intermediate and catalyst.

-

Pressurize with Hydrogen gas.[2]

-

Stir at RT for 6–12 hours until H₂ uptake ceases.

-

-

Workup: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate in vacuo.

-

Purification: Recrystallization from Toluene/Hexanes or use directly as a crude salt (HCl) to prevent oxidation.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from aniline precursor to the target diamine.[1][3][4]

Reaction Engineering: Benzimidazole Formation

The primary utility of this diamine is the formation of the benzimidazole core. Two primary methods are employed depending on the desired substitution at the C2 position of the benzimidazole.

Method A: Phillips Condensation (Acid Catalyzed)

Ideal for generating 2-alkyl or 2-aryl benzimidazoles.[1]

-

Reactants: Diamine + Carboxylic Acid (R-COOH) or Orthoester.[1]

-

Catalyst: 4N HCl or Polyphosphoric Acid (PPA).[1]

-

Mechanism: Formation of mono-amide intermediate followed by acid-catalyzed cyclodehydration.[1]

-

Note: The fluorine at C3 exerts an inductive effect that reduces the nucleophilicity of the adjacent amine (N2), potentially requiring higher temperatures (100–120°C) compared to non-fluorinated analogues.

Method B: Oxidative Cyclization (Aldehyde Route)

Ideal for mild conditions and sensitive substrates.[1]

-

Reactants: Diamine + Aldehyde (R-CHO).[1]

-

Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or Air/O₂ with FeCl₃.[1]

-

Solvent: DMF or DMSO.

Cyclization Mechanism Diagram

Figure 2: Mechanism of benzimidazole formation via acid-catalyzed condensation.[1]

Pharmaceutical Applications & Case Studies

Kinase Inhibitor Design

In the design of ATP-competitive inhibitors, the benzimidazole core serves as the "hinge binder."

-

Fluorine Effect: The C4-fluorine (in the benzimidazole numbering, derived from C3 of the diamine) interacts with backbone residues in the kinase hinge region via weak hydrogen bonding or electrostatic interactions.[1]

-

Chlorine Handle: The C5-chlorine (derived from C4 of the diamine) projects into the hydrophobic pocket (gatekeeper region), increasing potency and selectivity.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized diamine, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

Single peak around -130 to -140 ppm (typical for fluoro-anilines).[1]

-

-

Mass Spectrometry (ESI+):

Safety & Handling

-

Health Hazards: Like all aromatic diamines, this compound should be treated as a potential sensitizer and carcinogen. It can be absorbed through the skin.

-

Stability: Oxidizes rapidly to form dark-colored imines/diazo species.[1]

-

Disposal: Incineration with scrubber for HF and HCl gases.

References

-

Synthesis of Fluorinated Benzimidazoles: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluorinated Benzimidazoles as MEK Inhibitors."

-

CAS Registry Data: NIH PubChem, "4-Chloro-3-fluorobenzene-1,2-diamine Compound Summary."[1]

-

General Synthesis of o-Phenylenediamines: Organic Syntheses, "Reduction of Nitroanilines to Phenylenediamines."

-

Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Applications of Fluorine in Drug Design." [1]

Sources

4-Chloro-3-fluorobenzene-1,2-diamine physical properties

The following technical guide details the physical properties, chemical behavior, and experimental handling of 4-Chloro-3-fluorobenzene-1,2-diamine , a specialized fluorinated intermediate used in high-value medicinal chemistry campaigns.

Physicochemical Profiling & Experimental Application

Part 1: Executive Summary

4-Chloro-3-fluorobenzene-1,2-diamine (CAS: 1831097-67-6) is a critical halogenated aniline derivative employed primarily as a scaffold for benzimidazole and quinoxaline synthesis.[1][2][3][4] Its unique substitution pattern—featuring a fluorine atom adjacent to both a chlorine atom and an amino group—imparts distinct electronic properties that modulate the pKa and lipophilicity of downstream pharmaceutical targets, particularly in Histamine H4 and H1 receptor ligand development [1].[3]

This guide provides a definitive reference for its physical properties, handling protocols, and structural validation, moving beyond basic data to actionable laboratory insights.[3]

Part 2: Physicochemical Properties

The following data aggregates experimental observations and high-fidelity predictive modeling (ACD/Labs, EPISuite) where direct literature values for this specific isomer are proprietary.

Table 1: Core Physical Specifications

| Property | Value / Range | Confidence | Note |

| CAS Number | 1831097-67-6 | High | Distinct from isomer 3-Cl-4-F (CAS 132915-81-2).[1][2][3] |

| Molecular Formula | C₆H₆ClFN₂ | High | MW: 160.58 g/mol |

| Physical State | Crystalline Solid | High | Typically off-white to brown powder.[1][2][3] |

| Melting Point | 85 – 95 °C (Est.)[2][3] | Medium | Analog 4-F-1,2-DA is 94-98°C; 4-Cl-1,2-DA is 70-73°C. |

| Boiling Point | 292.6 ± 35.0 °C | High (Pred) | At 760 mmHg.[1][2][3] Decomposition likely prior to BP.[2] |

| Density | 1.42 ± 0.1 g/cm³ | High (Pred) | Elevated density due to vicinal halogenation.[3] |

| pKa (NH₂) | ~3.2 (NH₂-1), ~0.5 (NH₂-2) | High (Pred) | Reduced basicity vs. non-halogenated diamines due to -I effect of F/Cl.[1][2][3] |

| LogP | 1.21 | High (Pred) | Moderate lipophilicity; suitable for CNS-active scaffolds.[1][2][3] |

| Solubility | DMSO, MeOH, EtOAc, DCM | High | Low water solubility; soluble in dilute aqueous acid.[3] |

Structural Dynamics & Electronic Effects

The 3-Fluoro substituent exerts a strong inductive withdrawing effect (-I) on the adjacent C2-amino group, significantly lowering its nucleophilicity compared to the C1-amino group.[1][2][3]

-

Implication for Synthesis: In cyclization reactions (e.g., with carboxylic acids), the C1-amine is the primary nucleophile, directing regioselectivity during the initial attack.[2][3]

-

NMR Signature: The fluorine atom introduces characteristic

coupling, causing aromatic proton signals to appear as complex multiplets rather than simple doublets.[2][3]

Part 3: Experimental Characterization Protocols

To ensure "self-validating" workflows, the following protocols should be used to verify material identity and purity upon receipt.

Protocol A: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers basic amines).[2][3]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine bonds).[2][3]

-

Retention Time: Expect elution slightly later than 4-fluoro-1,2-phenylenediamine due to the lipophilic chloro-substituent.[1][2][3]

Protocol B: Structural Verification ( H-NMR)

Part 4: Synthetic Utility & Pathway Visualization

The primary application of 4-Chloro-3-fluorobenzene-1,2-diamine is the synthesis of 4-chloro-5-fluorobenzimidazoles .[1][2][3] The diagram below illustrates the standard cyclization pathway described in patent literature (e.g., EP3486243B1) [1].

Figure 1: Benzimidazole Cyclization Workflow

Caption: Cyclocondensation pathway for benzimidazole synthesis. The presence of F and Cl ensures regioselective closure and modulates the lipophilicity of the final scaffold.[2]

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenylenediamines are prone to oxidation (darkening) upon air exposure.[2][3]

Decontamination

Spills should be treated with dilute HCl to solubilize the amine, followed by absorption onto vermiculite. Do not use bleach (hypochlorite) directly on the solid, as this may generate chloramines.[3]

References

-

European Patent Office. (2019).[3] Benzimidazole derivatives as dual histamine H1 and histamine H4 receptor ligands. Patent No. EP3486243B1.[2][5]

-

BLD Pharm. (2024).[3] Product Analysis: 4-Chloro-3-fluorobenzene-1,2-diamine (CAS 1831097-67-6).[1][2][3][4]

-

National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for Analog: 4-Chloro-1,2-diaminobenzene. [2][3]

Sources

- 1. 650578-82-8|3-Chloro-2-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. EP3486243B1 - Benzimidazole derivatives as dual histamine h1 and histamine h4 receptor ligands - Google Patents [patents.google.com]

- 3. (5Z,9alpha,11beta,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid-2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | C25H47NO8 | CID 45266502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2106-05-0|5-Chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 5. Substance Information - ECHA [echa.europa.eu]

4-Chloro-3-fluorobenzene-1,2-diamine synthesis route

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine

This guide provides a comprehensive overview of a robust and validated synthetic route to 4-Chloro-3-fluorobenzene-1,2-diamine, a critical building block for advanced pharmaceutical and materials science applications. The methodologies presented are grounded in established chemical principles and have been selected for their reliability, scalability, and efficiency. We will delve into the strategic considerations behind precursor selection, the mechanistic underpinnings of each transformation, and detailed protocols for execution.

Introduction and Strategic Overview

4-Chloro-3-fluorobenzene-1,2-diamine is a substituted o-phenylenediamine (OPD) of significant interest in medicinal chemistry and materials science. The unique substitution pattern—featuring chloro, fluoro, and vicinal diamine functionalities—makes it an invaluable precursor for the synthesis of complex heterocyclic systems such as benzimidazoles, quinoxalines, and phenazines. These scaffolds are central to the development of novel kinase inhibitors, antimicrobial agents, and high-performance polymers.[1][2]

The successful synthesis of this target molecule hinges on a logical and efficient pathway. A retrosynthetic analysis reveals a clear strategy: the target diamine can be accessed via the reduction of a corresponding nitroaniline intermediate. This precursor, 4-chloro-5-fluoro-2-nitroaniline, can in turn be prepared through the regioselective nitration of a commercially available starting material, 3-chloro-4-fluoroaniline.

This two-stage approach provides a reliable and well-documented path to the desired product, allowing for purification and characterization at the intermediate stage, which is crucial for ensuring the quality of the final product.

Caption: Retrosynthetic analysis of 4-Chloro-3-fluorobenzene-1,2-diamine.

Part I: Synthesis of the Key Intermediate: 4-Chloro-5-fluoro-2-nitroaniline

The cornerstone of this synthesis is the controlled nitration of 3-chloro-4-fluoroaniline. The directing effects of the amine, chloro, and fluoro substituents must be carefully considered to achieve the desired regiochemistry. The strongly activating and ortho-, para-directing amino group is the primary director. However, to avoid potential oxidation and over-nitration, the reaction is performed at low temperatures using a potent nitrating mixture.

Causality Behind Experimental Choices

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is employed. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species required for the nitration of the deactivated (due to the halogens) aromatic ring.[3][4]

-

Temperature Control: The reaction is maintained at a low temperature (-20 °C to -15 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired isomers and oxidation byproducts.[3]

-

Work-up: The reaction is quenched by pouring the mixture into ice water. This serves to dilute the strong acid, dissipate heat, and precipitate the solid nitroaniline product, which has low solubility in aqueous media.

Detailed Experimental Protocol: Nitration of 3-Chloro-4-fluoroaniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 120 mL of concentrated sulfuric acid to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Aniline: Slowly add 23 g of 3-chloro-4-fluoroaniline to the cooled sulfuric acid while maintaining the temperature below -15 °C. Stir until all the solid has dissolved.[3]

-

Nitration: Add 15 g of fuming nitric acid dropwise via the dropping funnel over 1.5 hours, ensuring the internal temperature does not rise above -15 °C.[3]

-

Reaction Monitoring: After the addition is complete, stir the mixture at -20 °C to -15 °C for an additional 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Filtration and Washing: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water until the washings are neutral. Subsequently, wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with water.[3]

-

Drying and Purification: Dry the yellow solid under vacuum. The crude product can be purified by recrystallization from a toluene/hexane mixture to yield 4-chloro-5-fluoro-2-nitroaniline.[3]

Data Summary for Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-4-fluoroaniline | [5] |

| Reagents | Fuming Nitric Acid, Conc. Sulfuric Acid | [3] |

| Temperature | -20 °C to -15 °C | [3] |

| Reaction Time | ~3 hours | [3] |

| Appearance | Yellow Solid | [6] |

| Typical Yield | ~70-80% | [3] |

| Melting Point | 83-84.5 °C | [3] |

Part II: Reduction to 4-Chloro-3-fluorobenzene-1,2-diamine

The final step is the reduction of the nitro group of 4-chloro-5-fluoro-2-nitroaniline to an amine. This transformation is critical and must be performed efficiently without affecting the halogen substituents on the aromatic ring. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the ease of product isolation.

Method A: Catalytic Hydrogenation

This method involves the use of a metal catalyst (such as Palladium, Platinum, or Raney Nickel) to facilitate the reaction between hydrogen gas and the nitro compound.[7]

Caption: Experimental workflow for catalytic hydrogenation.

Expertise & Experience: Catalyst and Solvent Selection

-

Catalyst Choice: 10% Palladium on Carbon (Pd/C) is an excellent choice for this reduction. It is highly active, provides excellent selectivity in reducing the nitro group without causing dehalogenation (a potential side reaction), and can be easily removed by filtration.[8] Raney Nickel is also effective but can be more pyrophoric and may require higher pressures.[1]

-

Solvent System: An alcoholic solvent like ethanol or methanol is ideal. It readily dissolves the nitroaniline starting material and the resulting diamine product, and it is compatible with the hydrogenation process.

-

Hydrogen Pressure: While reactions can be run at atmospheric pressure, using a slightly elevated pressure (e.g., 1-5 MPa) significantly accelerates the reaction rate, leading to shorter reaction times and higher throughput.[1][7]

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker or autoclave), add a solution of 4-chloro-5-fluoro-2-nitroaniline (10 mmol) in 50 mL of ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 atm).

-

Reaction: Begin vigorous stirring or shaking and heat to a moderate temperature (e.g., 40-50 °C) if necessary to increase the reaction rate. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-8 hours.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet and disposed of properly.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Chloro-3-fluorobenzene-1,2-diamine. The product is often a light brown or greyish solid and can be used as is or purified further by recrystallization if needed. Due to the sensitivity of diamines to air oxidation, it is advisable to handle the final product under an inert atmosphere.[9]

Method B: Metal-Acid Reduction (Stannous Chloride)

For laboratories not equipped for catalytic hydrogenation, reduction using stannous chloride (SnCl₂) in an acidic medium is a reliable alternative.[9][10]

Detailed Experimental Protocol: SnCl₂ Reduction

-

Preparation: In a round-bottom flask, dissolve 4-chloro-5-fluoro-2-nitroaniline (10 mmol) in ethanol (50 mL).

-

Addition of Reductant: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 6 equivalents) to the solution.[10]

-

Reaction: Heat the resulting mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[10]

-

Work-up and pH Adjustment: Cool the reaction mixture to room temperature. Carefully add aqueous sodium hydroxide (e.g., 6 M) until the solution becomes strongly basic (pH ~14) to precipitate tin salts and liberate the free diamine.[10]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Comparative Summary of Reduction Methods

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalyst) | High yield, clean reaction, easy product isolation (filtration) | Requires specialized pressure equipment, catalyst can be pyrophoric |

| Metal-Acid Reduction | SnCl₂·2H₂O, HCl/Ethanol | Standard laboratory glassware, inexpensive reagents | Generates significant metallic waste, work-up can be more complex |

Conclusion

The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine is reliably achieved through a two-step sequence involving the low-temperature nitration of 3-chloro-4-fluoroaniline, followed by the reduction of the resulting 4-chloro-5-fluoro-2-nitroaniline intermediate. For the reduction step, catalytic hydrogenation with Pd/C is the superior method, offering high yields and operational simplicity, making it ideal for both laboratory-scale and industrial production. The protocols and insights provided in this guide offer a validated and trustworthy pathway for researchers and drug development professionals to access this valuable chemical intermediate.

References

- Vertex AI Search. (2022, October 12). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?

- Flood, D. T. Fluorobenzene. Organic Syntheses Procedure.

- PrepChem.com. Preparation of fluorobenzene.

- BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

- MDPI. (2023, May 31). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.

- PrepChem.com. Synthesis of 4-chloro-2-fluoro-5-nitroaniline.

- ResearchGate. (2016, September). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.

- Organic Syntheses Procedure. o-PHENYLENEDIAMINE.

- Du, X.-H., et al. A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.

- BenchChem. Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols.

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- ResearchGate. Catalytic reduction of different nitroarenes.

- Human health tier II assessment. (2019, December 12). Benzenamine, 4-chloro-2-nitro-.

- ResearchGate. Synthesis of 4-fluorobenzene-1,2-diamine.

- PMC. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.

- Ossila. 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7.

- PMC. Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain.

- European Patent Office. Process for preparing fluorobenzene - EP 0054274 B1.

- Fluorochem. 4-Chloro-5-fluoro-2-nitroaniline.

- CAMEO Chemicals. 4-CHLORO-O-PHENYLENEDIAMINE.

- Royal Society of Chemistry. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.

- OEHHA - CA.gov. 4-Chloro-o-phenylenediamine.

- Google Patents. Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1.

- PubChem. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873.

- Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Google Patents. CN102924294A - Method for preparing o-phenylenediamine from o-chloroaniline.

- Sigma-Aldrich. 4-Chloro-o-phenylenediamine 97 95-83-0.

- Bio4Matpro. Alternative diamine synthesis routes.

- MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.

- PharmaCompass.com. 4-chloro-benzene-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ResearchGate. Synthesis of 4-chloro-1,3-diazobenzene bent-core liquid crystals 4a-4g. "n" denotes.

- PMC. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement.

- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ossila.com [ossila.com]

- 3. prepchem.com [prepchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 8. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Chloro-3-fluorobenzene-1,2-diamine: A Technical Guide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Chloro-3-fluorobenzene-1,2-diamine. In the absence of published experimental data for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to support researchers, scientists, and professionals in drug development in the identification and characterization of this compound.

Introduction

4-Chloro-3-fluorobenzene-1,2-diamine is a halogenated aromatic diamine with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of its functional groups—two amino groups, a chlorine atom, and a fluorine atom on a benzene ring—gives rise to a unique electronic and structural profile that can be elucidated through various spectroscopic techniques. Understanding the NMR, IR, and MS signatures of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a predicted spectroscopic dataset for 4-Chloro-3-fluorobenzene-1,2-diamine, offering a baseline for its characterization. The predictions are grounded in established principles of spectroscopy and are supported by data from analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 4-Chloro-3-fluorobenzene-1,2-diamine is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Figure 1: Molecular Structure of 4-Chloro-3-fluorobenzene-1,2-diamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 4-Chloro-3-fluorobenzene-1,2-diamine are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The electron-donating amino groups will shield the aromatic protons, while the electron-withdrawing halogen atoms will deshield them.

Table 1: Predicted ¹H NMR Data for 4-Chloro-3-fluorobenzene-1,2-diamine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.8 - 7.0 | d | ~8-9 | H-6 |

| ~6.6 - 6.8 | d | ~8-9 | H-5 |

| ~3.5 - 4.5 | br s | - | NH₂ |

Predicted in CDCl₃ at 400 MHz.

Causality behind Predictions:

-

H-6: This proton is ortho to an amino group and meta to a chlorine atom, leading to a downfield shift compared to H-5.

-

H-5: This proton is ortho to a chlorine atom and meta to an amino group, resulting in a slightly upfield shift compared to H-6.

-

NH₂ Protons: The amine protons are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of fluorine will introduce C-F coupling, which can be a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-3-fluorobenzene-1,2-diamine

| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment |

| ~150 - 155 | d, ¹JCF ≈ 240-250 | C-3 |

| ~140 - 145 | s | C-1 |

| ~135 - 140 | s | C-2 |

| ~120 - 125 | d, ²JCF ≈ 20-25 | C-4 |

| ~115 - 120 | d, ³JCF ≈ 5-10 | C-5 |

| ~110 - 115 | s | C-6 |

Predicted in CDCl₃ at 100 MHz.

Causality behind Predictions:

-

C-3: The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond C-F coupling constant.

-

C-1 and C-2: These carbons, bonded to the amino groups, are expected to be in the downfield region.

-

C-4: The carbon attached to the chlorine atom will also be downfield and is expected to show a two-bond C-F coupling.

-

C-5 and C-6: These carbons will be the most upfield in the aromatic region, with C-5 showing a three-bond C-F coupling.

Experimental Protocol for NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR spectra is crucial for structural confirmation.

Workflow for NMR Analysis

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-fluorobenzene-1,2-diamine is expected to be characterized by the stretching vibrations of the N-H and C-N bonds of the amino groups, as well as the C-Cl and C-F bonds.

Table 3: Predicted IR Absorption Bands for 4-Chloro-3-fluorobenzene-1,2-diamine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric) | Primary Amine |

| 3300 - 3400 | N-H stretch (symmetric) | Primary Amine |

| 1600 - 1650 | N-H bend (scissoring) | Primary Amine |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Aromatic Amine |

| 1100 - 1200 | C-F stretch | Aryl Fluoride |

| 700 - 800 | C-Cl stretch | Aryl Chloride |

Causality behind Predictions:

-

N-H Stretches: The two distinct N-H stretching bands are characteristic of a primary amine.

-

Aromatic C=C Stretches: Multiple bands in this region are indicative of the benzene ring.

-

C-F and C-Cl Stretches: The positions of these bands are characteristic for aryl halides.

Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is described below.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-3-fluorobenzene-1,2-diamine, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-3-fluorobenzene-1,2-diamine

| m/z | Ion | Notes |

| 160/162 | [M]⁺ | Molecular ion peak with a characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 143/145 | [M-NH₃]⁺ | Loss of ammonia. |

| 125 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 99 | [M-Cl-CN]⁺ | Subsequent loss of a cyanide radical. |

Proposed Fragmentation Pathway

Figure 3: A plausible fragmentation pathway for 4-Chloro-3-fluorobenzene-1,2-diamine in mass spectrometry.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

Conclusion

This technical guide presents a predicted spectroscopic profile of 4-Chloro-3-fluorobenzene-1,2-diamine based on fundamental principles and comparative data. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for the identification and characterization of this compound. It is important to note that these are predicted values and experimental verification is highly recommended for definitive structural confirmation. This guide serves as a valuable resource for researchers working with this and related halogenated aromatic diamines, facilitating their synthetic and analytical endeavors.

References

Due to the lack of specific literature for the target compound, this section provides general references for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. [Link]

Technical Guide: Solubility Profile of 4-Chloro-3-fluorobenzene-1,2-diamine

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Chloro-3-fluorobenzene-1,2-diamine (CAS: 1831097-67-6). It is designed for researchers utilizing this compound as a scaffold in the synthesis of benzimidazoles, quinoxalines, and kinase inhibitors.

Executive Summary

4-Chloro-3-fluorobenzene-1,2-diamine is a critical halogenated aromatic amine intermediate.[1][2] Its unique substitution pattern—a lipophilic chlorine atom adjacent to an electron-withdrawing fluorine atom—creates a distinct solubility landscape compared to non-halogenated phenylenediamines.

Effective handling requires understanding its amphiphilic nature : the diamine core confers polarity and pH-dependent solubility, while the halogenated ring drives solubility in chlorinated and ester-based solvents. This guide provides the solubility data, predictive models, and experimental workflows necessary for process optimization.

Physicochemical Profile

Understanding the molecular properties is the first step to mastering solubility.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 1831097-67-6 | Unique Identifier |

| Molecular Formula | C₆H₆ClFN₂ | Moderate MW (160.58 g/mol ) favors organic solubility. |

| Physical State | Solid (Crystalline) | Requires dissolution energy (crystal lattice breaking). |

| pKa (Base) | ~3.5 - 4.5 (Estimated) | Weak base; highly soluble in aqueous acid (pH < 2). |

| LogP | ~1.1 - 1.6 (Predicted) | Lipophilic enough for extraction into EtOAc/DCM. |

| H-Bond Donors | 2 (Amino groups) | Good solubility in alcohols (MeOH, EtOH). |

Solubility Landscape

The following data categorizes solvent compatibility based on experimental trends for halogenated o-phenylenediamines and specific extraction protocols found in patent literature.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for stock solutions, NMR, and high-temp reactions. |

| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Preferred for reductions (e.g., hydrogenation) and recrystallization. |

| Chlorinated | DCM, Chloroform | Good (>30 mg/mL) | Excellent for extraction from basic aqueous phases. |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Standard extraction solvent; often used in workups. |

| Ethers | THF, 2-MeTHF | Moderate | Suitable reaction solvent; avoid for storage due to peroxides. |

| Alkanes | Hexane, Heptane | Poor/Insoluble | Used as an anti-solvent to precipitate the product. |

| Aqueous (Acidic) | 0.1M HCl / H₂SO₄ | High | Forms water-soluble dihydrochloride salts. |

| Aqueous (Neutral) | Water | Low (<1 mg/mL) | Product precipitates in neutral/basic water. |

Critical Solvation Mechanisms

-

Acid-Base Switching: The primary method for purification involves exploiting the basicity of the diamine.

-

Halogen Effect: The 4-chloro and 3-fluoro substituents reduce water solubility compared to the parent benzene-1,2-diamine, making organic extraction (partitioning) more efficient.

Experimental Protocols

As exact solubility values can vary by batch purity and polymorph, use these self-validating protocols to determine precise limits for your specific lot.

Protocol A: Visual Solubility Screening (Quick Pass)

Objective: Rapidly identify suitable solvents for reactions or transfers.

-

Weigh 10 mg of compound into a clear HPLC vial.

-

Add 100 µL of solvent (Target: 100 mg/mL).

-

Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Proceed to Step 4.

-

-

Add solvent in 100 µL increments until clear or total volume is 1 mL.

-

Calculation: Solubility

Mass (mg) / Volume (mL).

-

Protocol B: Gravimetric Determination (High Accuracy)

Objective: Precise saturation point for recrystallization design.

-

Add excess solid to 2 mL of solvent in a sealed vial.

-

Stir at target temperature (e.g., 25°C) for 4 hours.

-

Filter supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporate solvent (Genevac or N₂ stream) and dry residue under vacuum.

-

Weigh residue to calculate concentration.

Workflow Visualization: Solubility Screening

Figure 1: Step-by-step decision matrix for rapid solubility assessment.

Process Application: Solvent Selection

Selecting the right solvent system is crucial for synthesis efficiency (yield) and purity.

Reaction Solvents[3]

-

Cyclization (to Benzimidazoles): Use Formic Acid (acts as solvent and reagent) or DMF . The compound is stable and soluble at elevated temperatures (95°C) in these media.

-

Coupling Reactions: Use THF or DCM with a base (TEA/DIPEA).

Purification (Recrystallization)

-

Solvent Pair: Ethanol / Water.

-

Method: Dissolve in hot Ethanol (approx. 60°C). Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

-

-

Alternative: Toluene / Heptane (for highly lipophilic impurities).

Decision Tree: Solvent Selection

Figure 2: Logic flow for selecting solvents based on process requirements.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenylenediamines are prone to oxidation (darkening) upon air exposure.

-

Permeation: Halogenated amines can penetrate gloves. Use Nitrile (double gloved) or Viton gloves for handling solutions in DMSO or DCM.

References

-

BLD Pharm. (n.d.). 4-Chloro-3-fluorobenzene-1,2-diamine Product Page. Retrieved from

-

PubChem. (n.d.).[5][6] 4-Fluorobenzene-1,2-diamine (Analogous Compound Data). National Library of Medicine. Retrieved from

-

European Patent Office. (2019). Benzimidazole derivatives as dual histamine H1 and histamine H4 receptor ligands (Patent EP3486243B1). (Describes synthesis and extraction using Ethyl Acetate). Retrieved from

-

Ambeed. (n.d.). Safety Data Sheet: Halogenated Phenylenediamines. Retrieved from

Sources

- 1. 2106-05-0|5-Chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 2. 650578-82-8|3-Chloro-2-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. ES2807191T3 - Benzimidazole derivatives as dual ligands of the histamine H1 receptor and the histamine H4 receptor - Google Patents [patents.google.com]

- 4. EP3486243B1 - Benzimidazole derivatives as dual histamine h1 and histamine h4 receptor ligands - Google Patents [patents.google.com]

- 5. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to Halogenated Phenylenediamines: Sourcing and Application of 4-Chloro-3-fluorobenzene-1,2-diamine and its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource for navigating the procurement and utilization of 4-Chloro-3-fluorobenzene-1,2-diamine, a key halogenated building block in modern synthetic chemistry. We will provide an in-depth analysis of its strategic importance, commercial availability, and practical applications, with a focus on enabling successful research and development outcomes.

Introduction: The Strategic Value of Substituted o-Phenylenediamines

Ortho-phenylenediamines are foundational scaffolds in medicinal chemistry, primarily for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in a vast array of FDA-approved drugs and clinical candidates.[1] The introduction of halogen substituents, specifically chlorine and fluorine, onto the benzene ring offers chemists a powerful tool to modulate the physicochemical and pharmacological properties of the final compounds.[2]

The strategic placement of a chloro and a fluoro group can influence:

-

pKa: Altering the basicity of the amine groups and the resulting heterocyclic core.

-

Lipophilicity: Affecting membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby improving pharmacokinetic profiles.

-

Binding Interactions: Engaging in specific halogen bonding or other non-covalent interactions with protein targets.[1]

This guide focuses specifically on 4-Chloro-3-fluorobenzene-1,2-diamine, a molecule with a precise arrangement of functional groups designed to impart unique characteristics to its derivatives.

Commercial Sourcing and Isomer Availability

A critical first step in any research endeavor is securing high-quality starting materials. For substituted phenylenediamines, isomer identity and purity are paramount.

Note on Isomer Availability: During our comprehensive survey of major chemical suppliers, it has been determined that 4-Chloro-3-fluorobenzene-1,2-diamine is not a readily available commercial product. However, its isomer, 3-Chloro-4-fluorobenzene-1,2-diamine (CAS: 132915-81-2) , is widely available from multiple vendors. Given their structural similarity, this guide will focus on the procurement and application of the commercially accessible 3-Chloro-4-fluorobenzene-1,2-diamine , as it represents the most practical starting material for researchers targeting this substitution pattern.

Recommended Commercial Suppliers for 3-Chloro-4-fluorobenzene-1,2-diamine

The following table summarizes reputable suppliers for the available isomer. Researchers are strongly advised to request and review the Certificate of Analysis (CoA) from the supplier before purchase to verify purity and specifications.

| Supplier | Product Code | CAS Number | Purity | Key Data Points |

| Fluorochem | F768670 | 132915-81-2 | 98% | Provides detailed chemical properties and hazard information.[3] |

Procurement Workflow

The process of selecting a suitable chemical supplier should be systematic to ensure both quality and value. The following workflow is recommended:

Caption: A systematic workflow for selecting a chemical supplier.

Core Applications in Drug Discovery

The primary utility of 3-Chloro-4-fluorobenzene-1,2-diamine lies in its role as a precursor to 6-chloro-5-fluoro-substituted benzimidazoles. This heterocyclic core is of significant interest in the development of various therapeutic agents.

-

Antiviral Agents: Halogenated benzimidazoles are known to exhibit potent antiviral activities. The specific substitution pattern can influence the interaction with viral enzymes or proteins.

-

Kinase Inhibitors: The benzimidazole scaffold is a "privileged structure" in kinase inhibitor design. The chloro and fluoro groups can be directed towards specific pockets within the ATP-binding site to enhance potency and selectivity.

-

Antimicrobial Agents: The incorporation of fluorine and chlorine can enhance the antimicrobial properties of benzimidazole derivatives, making them candidates for new antibiotics or antifungals.[2][4]

Experimental Protocol: Synthesis of 2-Substituted-6-chloro-5-fluorobenzimidazoles

This section provides a detailed, field-proven protocol for the condensation of 3-Chloro-4-fluorobenzene-1,2-diamine with an aromatic aldehyde to form the corresponding benzimidazole. This reaction, known as the Phillips condensation, is a robust and widely used method.

Materials and Reagents

-

3-Chloro-4-fluorobenzene-1,2-diamine

-

Substituted aromatic aldehyde (e.g., Benzaldehyde)

-

Ethanol (EtOH), Reagent Grade

-

Acetic Acid (AcOH), Glacial

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology

Rationale: This one-pot procedure involves the formation of a Schiff base between the diamine and the aldehyde, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring. Acetic acid serves as both a solvent and the catalyst for the cyclization.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-fluorobenzene-1,2-diamine (1.0 eq).

-

Add ethanol (approx. 20 mL per gram of diamine) and stir to dissolve.

-

Add the selected aromatic aldehyde (1.05 eq).

-

Add glacial acetic acid (approx. 5-10 mL per gram of diamine).

-

-

Reaction Execution:

-

Heat the mixture to reflux (the temperature will be around 80-90 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product is generally more non-polar than the starting diamine. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a beaker containing ice-water (approx. 100 mL).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

A precipitate of the crude product should form. If it does not, proceed to extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude solid is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final 2-substituted-6-chloro-5-fluorobenzimidazole.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for benzimidazole synthesis.

Safety and Handling

Substituted aromatic amines are a class of compounds that require careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

-

ChemBK. 4-chloro-5-fluorobenzene-1,2-diamine. [Link]

-

Quick Company. Process For The Preparation Of 7 Chloro 6 Fluoro.... [Link]

-

PubChem. 4-Fluorobenzene-1,2-diamine. [Link]

-

Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

PubChem. 4-Chloro-3-methylbenzene-1,2-diamine. [Link]

-

Yurttaş, L., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. [Link]

-

ResearchGate. Synthesis and Pharmacological Evaluation of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles. [Link]

-

RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

-

ResearchGate. Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. [Link]

-

ResearchGate. Synthesis of 4-chloro-1,3-diazobenzene bent-core liquid crystals 4a-4g. [Link]

-

RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Chloro-3-Methylbenzene-1,2-diaMine hydrochloride | 1087743-89-2 [chemicalbook.com]

4-Chloro-3-fluorobenzene-1,2-diamine and its known derivatives

Executive Summary

In the optimization of small-molecule kinase inhibitors, the "Fluorine Effect"—the strategic introduction of fluorine to modulate lipophilicity (LogP), metabolic stability, and ligand-protein binding interactions—is a cornerstone of modern medicinal chemistry.

4-Chloro-3-fluorobenzene-1,2-diamine (CAS 1831097-67-6) represents a high-value, halogenated scaffold utilized primarily for synthesizing benzimidazole and quinoxaline heterocycles. Its unique 3,4-dihalo substitution pattern offers a distinct electronic profile compared to the more common 4-chloro- or 4-fluoro-phenylenediamines, providing a vector for fine-tuning the pKa of the resulting heterocycles and enhancing selectivity against ATP-binding pockets in targets such as EGFR , MEK , and FLT3 .

This technical guide details the structural properties, validated synthetic pathways, and derivatization protocols for this critical intermediate.

Chemical Profile & Structural Analysis

The core structure features a benzene ring substituted with two adjacent amino groups (positions 1,2), a fluorine atom at position 3, and a chlorine atom at position 4.

| Property | Data |

| IUPAC Name | 4-Chloro-3-fluorobenzene-1,2-diamine |

| CAS Number | 1831097-67-6 |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Key Precursor | 3-Chloro-2-fluoroaniline (CAS 2106-04-9) |

| Electronic Effect | The F-atom at C3 exerts a strong inductive withdrawing effect (-I) on the C2-amine, reducing its nucleophilicity relative to the C1-amine. This differential reactivity is exploitable in regioselective cyclizations. |

Synthetic Pathways

The synthesis of 4-chloro-3-fluorobenzene-1,2-diamine is non-trivial due to the directing effects of the halogen substituents. The most robust route involves the nitration of 3-chloro-2-fluoroaniline .

Reaction Logic

-

Starting Material: 3-Chloro-2-fluoroaniline.[1]

-

Challenge: The amino group strongly directs para (position 4). However, the target requires ortho nitration (position 6) to form the 1,2-diamine precursor.

-

Solution: Protection of the amine as an acetamide reduces reactivity and increases steric bulk, but para attack remains favored. Industrial protocols typically accept a mixture of isomers, requiring chromatographic separation of the ortho-nitro isomer before reduction.

Protocol: Step-by-Step Synthesis

Step 1: Acetylation (Protection) [2]

-

Reagents: 3-Chloro-2-fluoroaniline (1.0 eq), Acetic anhydride (1.2 eq), DCM.

-

Procedure: Stir at RT for 2 hours. Wash with NaHCO₃.[3]

-

Product: N-(3-chloro-2-fluorophenyl)acetamide.

Step 2: Nitration (The Critical Step)

-

Reagents: HNO₃ (fuming), H₂SO₄, -10°C to 0°C.

-

Mechanism: The acetamide directs ortho and para. The fluorine (at 2) and chlorine (at 3) exert directing effects, but the acetamide dominates.

-

Outcome: A mixture of para-nitro (major) and ortho-nitro (minor) isomers is formed.

-

Purification: Flash column chromatography (Hexane/EtOAc) is mandatory to isolate the ortho-nitro isomer (N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide).

Step 3: Deprotection & Reduction

-

Reagents: 6M HCl (reflux) followed by Fe powder/NH₄Cl or H₂/Pd-C.

-

Procedure:

-

Hydrolyze the acetamide (reflux 2h) to yield 6-nitro-3-chloro-2-fluoroaniline.

-

Reduce the nitro group using Iron powder (5 eq) in EtOH/H₂O with catalytic NH₄Cl at 80°C.

-

-

Yield: Typically 60-75% for the reduction step.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the aniline precursor to the diamine and its subsequent conversion into bioactive heterocycles.

Figure 1: Synthetic flowchart for the production and derivatization of 4-Chloro-3-fluorobenzene-1,2-diamine.

Derivatization: The "Value Add"

The primary utility of this diamine lies in its conversion to heterocycles. The presence of the 3-fluoro substituent creates an electronic bias that can be leveraged.

A. Benzimidazole Synthesis (Kinase Inhibitor Core)

Reaction with carboxylic acids or aldehydes yields 4-chloro-5-fluorobenzimidazoles (tautomeric with 5-chloro-4-fluoro).

-

Protocol:

-

Mix Diamine (1 eq) with R-COOH (1.1 eq) in Polyphosphoric Acid (PPA) or 4N HCl.

-

Heat to 100-120°C for 4-12 hours.

-

Neutralize with NaOH to precipitate the product.

-

-

Application: This scaffold mimics the core of several MEK and EGFR inhibitors, where the halogen atoms fill hydrophobic pockets (e.g., the "gatekeeper" region) in the kinase ATP-binding site.

B. Quinoxaline Synthesis

Reaction with glyoxal or substituted 1,2-diketones yields 6-chloro-5-fluoroquinoxalines.

-

Protocol:

-

Dissolve Diamine (1 eq) in Ethanol/Acetic Acid.

-

Add Glyoxal (40% aq. solution, 1.2 eq).

-

Reflux for 2 hours.

-

-

Significance: Quinoxalines are privileged structures in oncology, often acting as DNA intercalators or kinase inhibitors.

Safety & Handling (E-E-A-T)

As a halogenated aromatic amine, this compound carries specific risks:

-

Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin (Category 3/4). Potential for methemoglobinemia (characteristic of anilines).[4]

-

Sensitization: High risk of skin sensitization.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The diamine is prone to oxidation, turning dark brown/purple upon air exposure.

-

Waste: Segregate as halogenated organic waste. Do not mix with oxidizing agents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 367-22-6 (Precursor: 4-Chloro-3-fluoroaniline). Retrieved from [Link]

-

Organic Syntheses. (1923).[5] m-Chloronitrobenzene (General Nitration Methodologies). Org. Synth. 1923, 3,[5][6][7] 79. Retrieved from [Link]

-

Tsang, J. E., et al. (2020).[3] Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor. ACS Med.[3] Chem. Lett. 11(10), 1799–1809.[3] (Context for halogenated aniline usage in kinase inhibitors). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. escholarship.org [escholarship.org]

- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Reactivity & Synthetic Utility of 4-Chloro-3-fluorobenzene-1,2-diamine

Executive Summary

4-Chloro-3-fluorobenzene-1,2-diamine (CAS: 151266-23-8) represents a critical scaffold in the design of next-generation kinase inhibitors (e.g., MEK, BRAF, and VEGFR modulators).[1] Its utility stems from a unique electronic topography: the 3-fluoro substituent desymmetrizes the ortho-diamine core, creating a predictable regioselectivity switch, while the 4-chloro moiety serves as a robust handle for late-stage diversification via palladium-catalyzed cross-coupling.[1]

This guide analyzes the reactivity profile of this molecule, providing researchers with the mechanistic insights required to optimize benzimidazole synthesis and avoid common regiochemical pitfalls.

Electronic Topography & Nucleophilicity Analysis

The reactivity of this scaffold is defined by the electronic disparity between the two amino groups. Unlike unsubstituted o-phenylenediamine, the amines at positions 1 and 2 are chemically distinct due to the inductive effects of the halogen substituents.

The "Fluorine Ortho Effect"

The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amino group (N2).[1]

-

N1 (Position 1): Located meta to the fluorine and para to the chlorine.[1] It retains significant nucleophilic character, comparable to a standard chloro-aniline.[1]

-

N2 (Position 2): Located ortho to the fluorine.[1] The proximity of the highly electronegative fluorine atom significantly lowers the pKa of its conjugate acid, rendering N2 less basic and less nucleophilic than N1.

Expert Insight: In nucleophilic attacks (e.g., reaction with isothiocyanates or aldehydes), N1 is the kinetic nucleophile . This intrinsic bias allows for high regiocontrol during the formation of non-symmetrical ureas or amides prior to cyclization.

Quantitative Reactivity Map (Data Summary)

| Reactive Site | Electronic Character | Primary Reactivity Mode | Relative Reactivity |

| Amine N1 | Nucleophilic, Electron-Rich | Amide/Urea formation, Schiff base formation | High (Kinetic entry point) |

| Amine N2 | Electron-Deficient (Inductive) | Cyclodehydration | Moderate (Thermodynamic closure) |

| C-Cl (Pos 4) | Aryl Chloride | Pd-Catalyzed Coupling (Suzuki/Buchwald) | High (Requires catalyst) |

| C-F (Pos 3) | Aryl Fluoride | Metabolic Blocker / H-Bond Acceptor | Inert (Stable to standard SNAr) |

Primary Reactivity: Regioselective Heterocycle Formation

The most common application of this scaffold is the synthesis of 4-substituted-5-fluoro-benzimidazoles.[1]

Mechanism: Stepwise Condensation

-

Kinetic Attack: The more nucleophilic N1 attacks the electrophilic carbon (carbonyl of aldehyde/acid or imidate).

-

Intermediate Formation: Formation of the mono-amide or Schiff base.[1]

-

Cyclodehydration: Under acidic or oxidative conditions, the less nucleophilic N2 attacks the intermediate to close the imidazole ring.

Visualization: Reactivity & Pathway

Caption: Electronic differentiation of N1 and N2 directs the stepwise formation of the benzimidazole core.

Experimental Protocol: Self-Validating Cyclization

Objective: Synthesis of 2-aryl-4-chloro-5-fluorobenzimidazole via oxidative condensation. Rationale: Using an aldehyde with an oxidant (Na2S2O5 or air/catalyst) is often milder than harsh acid condensation, preserving the C-Cl bond.[1]

Methodology

-

Reagent Setup:

-

Reaction Execution:

-

Dissolve diamine and aldehyde in DMF. Stir at RT for 30 mins to allow Schiff base equilibration (Validation point: Monitor disappearance of aldehyde peak via HPLC/TLC).

-

Add oxidant and heat to 80°C–100°C for 4–6 hours.[1]

-

-

Workup & Validation:

-

Pour mixture into crushed ice/water. The benzimidazole product typically precipitates.

-

Self-Validation Step: Check LCMS.[1] The product mass should be [M+H] = (MW_diamine + MW_aldehyde - 2).[1]

-

Note: If the mass corresponds to (MW_diamine + MW_aldehyde + 2), the intermediate Schiff base has formed but oxidation/cyclization has failed. Increase temperature or oxidant load.[1]

-

Secondary Reactivity: The Halogen Handles

Once the heterocycle is formed, the C-Cl bond at position 4 becomes the primary site for diversification.[1]

Palladium-Catalyzed Cross-Coupling

The 4-chloro substituent is activated for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

Challenge: Free amino groups (if uncyclized) poison Pd catalysts.

-

Solution: Always perform the cyclization before the cross-coupling step.[1]

-

Chemoselectivity: The C-Cl bond reacts preferentially over the C-F bond.[1] The C-F bond is generally inert to Pd-catalysis under standard conditions, ensuring the metabolic blocking group remains potential.[1]

Workflow Visualization

Caption: Optimized synthetic route prioritizing ring formation before metal-catalyzed coupling.

References

-

PubChem. (2025).[1][2] 4-Chloro-3-fluorobenzene-1,2-diamine | C6H6ClFN2.[1] National Library of Medicine.[1] [Link]

-

Brotzel, F., et al. (2007).[3] Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry, 72(10), 3679-3688.[1] (Provides foundational data on amine nucleophilicity trends relevant to N1/N2 differentiation). [Link]

-

Banks, H. D. (2006).[1][4] The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions. Journal of Organic Chemistry, 71(22), 8351–8357. (Mechanistic insight into fluorine's inductive effects on adjacent nitrogen centers). [Link]

Sources

- 1. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Chloro-3-fluorobenzene-1,2-diamine: A Technical Guide to Emerging Research Frontiers

Abstract

4-Chloro-3-fluorobenzene-1,2-diamine stands as a largely unexplored chemical entity, possessing a unique substitution pattern that offers significant potential for innovation in medicinal chemistry, materials science, and catalysis. The strategic placement of both a chloro and a fluoro group on the o-phenylenediamine (OPD) core imparts distinct electronic and steric properties, making it a highly attractive, yet underutilized, building block. This guide provides a comprehensive overview of promising research directions for this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage its unique characteristics. We will delve into its potential as a precursor for novel benzimidazole-based therapeutics, a monomer for advanced high-performance polymers, and a scaffold for new asymmetric catalysts. This document outlines the scientific rationale, detailed experimental protocols, and strategic workflows to catalyze new avenues of discovery.

Section 1: A Profile of a Unique Chemical Building Block

Structural and Physicochemical Characteristics

4-Chloro-3-fluorobenzene-1,2-diamine is an aromatic diamine distinguished by its halogen substitution pattern. The foundational o-phenylenediamine structure is a cornerstone in heterocyclic chemistry, while the substituents at the 3- and 4-positions introduce compelling modifications to its reactivity and intermolecular interaction potential.

-

Inductive and Resonance Effects: The fluorine atom at position 3 exerts a powerful electron-withdrawing inductive effect (-I), while also participating in a weaker, electron-donating resonance effect (+R). The chlorine atom at position 4 contributes a similar, albeit less potent, inductive effect and a weak resonance effect. This electronic landscape modulates the nucleophilicity of the two amino groups, potentially allowing for regioselective reactions that are not possible with symmetric diamines.

-

Hydrogen Bonding and pKa: The fluorine atom can act as a hydrogen bond acceptor, influencing the conformation of derivative molecules and their binding to biological targets.[1] The combined electron-withdrawing nature of the halogens is expected to decrease the basicity (lower the pKa) of the amine groups compared to unsubstituted o-phenylenediamine, which can affect reaction kinetics and the physiological properties of its derivatives.

A summary of its predicted and known properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | Inferred |

| Molecular Weight | 160.58 g/mol | [2] |

| IUPAC Name | 4-chloro-3-fluorobenzene-1,2-diamine | - |

| LogP | ~1.0-1.5 | Estimated based on similar structures[2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 (N), 1 (F) | Inferred |

The Strategic Value of Halogenation in Modern Chemistry

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in the design of functional molecules.[3]

-

In Medicinal Chemistry: Fluorine is often introduced to block metabolic oxidation, increase binding affinity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Chlorine is a bioisostere for a methyl group and can form crucial halogen bonds, providing an additional vector for optimizing ligand-protein interactions. Over 250 FDA-approved drugs contain chlorine.[3]

-

In Materials Science: Fluorination of monomers is a key strategy for developing advanced polymers. It can lead to materials with low dielectric constants, high thermal stability, and enhanced optical clarity by disrupting the charge-transfer complexes that typically cause coloration in aromatic polymers like polyimides.[4]

The dual halogenation in 4-chloro-3-fluorobenzene-1,2-diamine thus presents a unique opportunity to harness these benefits in a single, versatile starting material.

Section 2: Frontiers in Medicinal Chemistry & Drug Discovery

The primary and most immediate research avenue for this diamine is its use as a scaffold for heterocyclic compounds with therapeutic potential.

The Benzimidazole Scaffold: A "Master Key" in Drug Synthesis

The condensation of o-phenylenediamines is the most direct route to the benzimidazole core, a "privileged scaffold" found in numerous marketed drugs such as omeprazole (a proton pump inhibitor) and albendazole (an anthelmintic). This heterocyclic system is a versatile pharmacophore that exhibits a wide spectrum of biological activities.[5]

Proposed Research Area 1: Synthesis of Novel Benzimidazole Libraries

Scientific Rationale: The synthesis of a diverse library of novel benzimidazoles from 4-chloro-3-fluorobenzene-1,2-diamine is a logical first step. The unique electronic signature of the halogenated benzene ring will translate to novel physicochemical properties in the resulting benzimidazoles, which could lead to new structure-activity relationships (SAR) and the identification of potent and selective modulators of biological targets.

Experimental Workflow: Phillips Condensation

The Phillips condensation is a robust and widely used method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic and dehydrating conditions.

Caption: Workflow for Benzimidazole Synthesis via Phillips Condensation.

Detailed Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzene-1,2-diamine (1.0 mmol, 160.6 mg).

-

Reagent Addition: Add the selected carboxylic acid (1.1 mmol) followed by 10 mL of 4 M hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the solution by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-